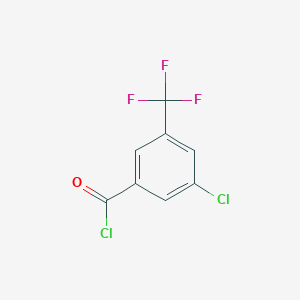

3-chloro-5-(trifluoromethyl)benzoyl Chloride

Description

Properties

IUPAC Name |

3-chloro-5-(trifluoromethyl)benzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3Cl2F3O/c9-6-2-4(7(10)14)1-5(3-6)8(11,12)13/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPGKYJRZLOSIDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(F)(F)F)Cl)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3Cl2F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3-chloro-5-(trifluoromethyl)benzoyl chloride chemical properties

An In-depth Technical Guide to 3-Chloro-5-(trifluoromethyl)benzoyl Chloride: Properties, Reactivity, and Applications

Authored by a Senior Application Scientist

This guide offers a comprehensive technical overview of this compound, a pivotal reagent in modern organic synthesis. Designed for researchers, chemists, and professionals in drug development and materials science, this document delves into the core chemical properties, reactivity, synthetic protocols, and critical applications of this versatile building block. Our focus is on providing not just data, but also the mechanistic rationale and practical insights essential for its effective utilization in a laboratory setting.

Core Chemical and Physical Properties

This compound is a substituted aromatic acyl chloride. The presence of both a chloro and a trifluoromethyl group on the benzene ring significantly influences its reactivity, making it a highly valuable intermediate. The trifluoromethyl group, in particular, is a key functional moiety in medicinal chemistry, often incorporated to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1][2]

The fundamental properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 886496-83-9 | [3][4][5][6] |

| Molecular Formula | C₈H₃Cl₂F₃O | [3][4][6] |

| Molecular Weight | 243.01 g/mol | [3][4][6] |

| Appearance | Colorless to light yellow transparent liquid | [1] |

| Purity | Typically ≥95% | [4] |

| Boiling Point | 184-186 °C/750 mmHg (for the related 3-(trifluoromethyl)benzoyl chloride) | [7] |

| Density | ~1.383 g/mL at 25 °C (for the related 3-(trifluoromethyl)benzoyl chloride) | [7] |

| Refractive Index | n20/D ~1.477 (for the related 3-(trifluoromethyl)benzoyl chloride) | [7] |

Below is the chemical structure of this compound.

Caption: General synthesis pathway for this compound.

Experimental Protocol: Synthesis from Carboxylic Acid

This protocol describes a standard laboratory procedure for the preparation of this compound.

-

Preparation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas outlet connected to a trap (to neutralize HCl and SO₂), add 3-chloro-5-(trifluoromethyl)benzoic acid (1.0 eq).

-

Reagent Addition: Under an inert atmosphere (e.g., nitrogen), add an excess of thionyl chloride (SOCl₂, ~2.0-3.0 eq), either neat or with a high-boiling inert solvent like toluene. A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.

-

Reaction: Heat the mixture to reflux (typically 70-80 °C) and stir for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).

-

Workup: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride by distillation under reduced pressure.

-

Purification: The crude this compound can be purified by fractional distillation under high vacuum to yield the final product as a clear liquid.

Reactivity Profile: A Highly Electrophilic Reagent

The reactivity of this compound is dominated by the electrophilic nature of the carbonyl carbon. This electrophilicity is significantly enhanced by three factors:

-

The strong electron-withdrawing effect of the carbonyl oxygen.

-

The inductive effect of the adjacent chlorine atom, which is a good leaving group. [8]3. The powerful electron-withdrawing inductive (-I) and mesomeric (-M) effects of the trifluoromethyl and chloro substituents on the aromatic ring, which further polarize the carbonyl group.

This heightened reactivity makes it an excellent acylating agent that readily undergoes nucleophilic acyl substitution with a wide range of nucleophiles. [8][9]

Caption: Factors influencing the reactivity of the title compound.

Key Reactions and Protocols

A. Amide Formation (Amidation)

The reaction with ammonia, primary amines, or secondary amines is one of the most important transformations of this reagent, forming the corresponding amides. [10][11]This reaction is fundamental in the synthesis of numerous pharmaceutical compounds, where the amide bond serves as a stable and structurally critical linker. [2] The reaction proceeds rapidly, often at room temperature, and typically requires a base (like triethylamine or pyridine) to neutralize the HCl byproduct. [12]

Caption: General mechanism for amide formation.

Experimental Protocol: Synthesis of an N-Aryl Amide

-

Setup: Dissolve an aromatic amine (1.0 eq) and a non-nucleophilic base such as triethylamine (TEA, 1.2 eq) or diisopropylethylamine (DIPEA) in an anhydrous aprotic solvent (e.g., dichloromethane (DCM) or tetrahydrofuran (THF)) in a round-bottom flask under an inert atmosphere.

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Addition: Add a solution of this compound (1.05 eq) in the same solvent dropwise to the stirred amine solution.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Quenching and Extraction: Upon completion, quench the reaction with water or a dilute aqueous acid solution (e.g., 1M HCl). Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

-

Washing: Wash the combined organic layers sequentially with saturated sodium bicarbonate solution and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude amide can be purified by recrystallization or column chromatography. [2] B. Ester Formation (Esterification)

Reaction with alcohols or phenols yields the corresponding esters. [13]This reaction is also vigorous and typically does not require a catalyst, although a base like pyridine is often added to scavenge the generated HCl. [14][13] Experimental Protocol: Synthesis of a Phenyl Ester

-

Setup: In a flask under an inert atmosphere, dissolve a phenol (1.0 eq) and pyridine (1.5 eq) in an anhydrous solvent like THF or DCM.

-

Addition: Cool the mixture to 0 °C and add this compound (1.1 eq) dropwise.

-

Reaction: Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

-

Workup: Dilute the reaction mixture with an organic solvent and wash successively with dilute HCl, water, and brine.

-

Purification: Dry the organic phase over anhydrous MgSO₄, filter, and evaporate the solvent. The crude ester can be purified via column chromatography on silica gel.

Applications in Drug Discovery and Agrochemicals

The unique substitution pattern of this compound makes it a high-value intermediate.

-

Pharmaceuticals: It is a key building block for synthesizing a variety of therapeutic agents. The trifluoromethyl group is known to improve drug efficacy by enhancing binding to target proteins and increasing metabolic stability. [2]It is used in the synthesis of kinase inhibitors for cancer therapy and other biologically active molecules. [2]* Agrochemicals: The compound is utilized in the development of modern pesticides and herbicides. [15]The chloro and trifluoromethyl moieties can contribute to the potency and selectivity of the final active ingredient.

Safety, Handling, and Storage

This compound is a reactive and corrosive chemical that requires careful handling.

| Hazard Type | GHS Hazard Statement(s) | Precautionary Statement(s) |

| Physical/Health | H302: Harmful if swallowed. | P260: Do not breathe fumes/mist/vapors. |

| H312: Harmful in contact with skin. | P264: Wash skin thoroughly after handling. | |

| H314: Causes severe skin burns and eye damage. | P270: Do not eat, drink or smoke when using this product. | |

| H332: Harmful if inhaled. | P280: Wear protective gloves/clothing/eye protection/face protection. | |

| H335: May cause respiratory irritation. | P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. | |

| P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water. | ||

| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | ||

| P310: Immediately call a POISON CENTER or doctor/physician. |

(Data compiled from multiple sources) [3][16][17][18]

-

Handling: Always handle this chemical inside a certified fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. [16][19][20]Avoid inhalation of vapors and contact with skin and eyes. [19][20]It is highly sensitive to moisture and will react with water to release corrosive HCl gas. [14][18]Therefore, all glassware must be thoroughly dried, and reactions should be conducted under anhydrous conditions. [21]* Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as water, alcohols, bases, and strong oxidizing agents. [18][19]For long-term stability, it is recommended to store the container under an inert atmosphere (e.g., nitrogen or argon). [18]

Conclusion

This compound is a powerful and versatile reagent in organic synthesis. Its high reactivity, driven by the acyl chloride functionality and enhanced by electron-withdrawing substituents, makes it an ideal acylating agent for constructing complex molecules. A thorough understanding of its properties, reaction mechanisms, and handling requirements is essential for leveraging its full potential in the synthesis of novel pharmaceuticals, agrochemicals, and advanced materials.

References

-

Chemguide. (n.d.). The Preparation of Amides. Retrieved from [Link]

- Li, C. J., & Trost, B. M. (2008). Green chemistry for chemical synthesis. Proceedings of the National Academy of Sciences, 105(36), 13197-13202.

-

Taylor & Francis Online. (n.d.). Synthesis of Esters from Acyl Chlorides and Halide Under Solid-Liquid Phase Transfer Catalysis. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Amides Preparation and Reactions Summary. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, May 22). Acid Halides for Ester Synthesis. Retrieved from [Link]

-

Chemguide. (n.d.). Preparation of Esters. Retrieved from [Link]

-

Pearson. (n.d.). What compounds are formed from the reaction of benzoyl chloride. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Ester synthesis by acylation. Retrieved from [Link]

-

Filo. (2023, April 29). Benzoyl chloride is less reactive than acetyl chloride for nucleophilic substitution reaction because. Retrieved from [Link]

-

ResearchGate. (2013, November 27). Synthesizing an ester from an alcohol and acyl chloride - what solvent to use?. Retrieved from [Link]

-

ResearchGate. (2025, August 6). The reactions of 2-(chloroseleno)benzoyl chloride with nucleophiles. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Making Amides from Acyl Chlorides. Retrieved from [Link]

-

Chemistry Stack Exchange. (2020, June 4). The increasing order of reactivity of substituted benzoyl chlorides towards nucleophilic substitution. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 30). Nucleophilic Acyl Substitution Reactions. Retrieved from [Link]

-

PubChem. (n.d.). 3,5-Bis(trifluoromethyl)benzoyl chloride. Retrieved from [Link]

- Google Patents. (n.d.). US4500471A - Preparation of trifluoromethyl-benzoyl halides.

- Yang, J., Han, X., Zhou, L., & Xiong, C. (2010). Facile and Selective Synthesis of 2,3,4,5-Tetrafluorobenzoyl Chloride with Triphosgene. Asian Journal of Chemistry, 22(5), 3623-3628.

- Google Patents. (n.d.). WO1992007820A1 - Process for preparing 3-trifluoromethyl benzyl chloride.

- Google Patents. (n.d.). Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid.

-

NIST WebBook. (n.d.). 3-Fluoro-5-(trifluoromethyl)benzoyl chloride. Retrieved from [Link]

-

NIST WebBook. (n.d.). 3-(Trifluoromethyl)benzoyl chloride. Retrieved from [Link]

-

Good Buy SHOP. (n.d.). 3-Fluoro-5-(trifluoromethyl)benzoyl chloride. Retrieved from [Link]

-

PubMed Central. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from [Link]

Sources

- 1. innospk.com [innospk.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 886496-83-9 | this compound - AiFChem [aifchem.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. 886496-83-9|this compound|BLD Pharm [bldpharm.com]

- 6. This compound | 886496-83-9 [chemicalbook.com]

- 7. 3-(三氟甲基)苯甲酰氯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 8. What compounds are formed from the reaction of benzoyl chloride w... | Study Prep in Pearson+ [pearson.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Amide Synthesis [fishersci.co.uk]

- 13. chemguide.co.uk [chemguide.co.uk]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Insight Hub â Exploring Top Online Finds & Smart Shopping Tips [id.cic.edu.my]

- 16. fishersci.com [fishersci.com]

- 17. fishersci.com [fishersci.com]

- 18. synquestlabs.com [synquestlabs.com]

- 19. sigmaaldrich.com [sigmaaldrich.com]

- 20. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 21. researchgate.net [researchgate.net]

An In-depth Technical Guide to 3-chloro-5-(trifluoromethyl)benzoyl chloride (CAS Number: 886496-83-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-chloro-5-(trifluoromethyl)benzoyl chloride is a halogenated aromatic acyl chloride that serves as a valuable intermediate in organic synthesis. Its trifluoromethyl group imparts unique electronic properties that are highly sought after in the design of bioactive molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, with a particular focus on its relevance in medicinal chemistry and drug discovery.

Chemical Properties and Safety Information

Molecular Formula: C₈H₃Cl₂F₃O[1] Molecular Weight: 243.01 g/mol [1][2] CAS Number: 886496-83-9[1]

Structural Formula:

Caption: Chemical structure of this compound.

Physical Properties (Predicted/Analogous Data):

Safety and Handling:

This compound is a corrosive substance that can cause severe skin burns and eye damage. It is also a lachrymator. It is crucial to handle this chemical in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. It reacts with water and moisture, releasing hydrogen chloride gas, and should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.

Synthesis of this compound

The most common and direct method for the synthesis of this compound is the chlorination of its parent carboxylic acid, 3-chloro-5-(trifluoromethyl)benzoic acid. This transformation can be efficiently achieved using standard chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

General Synthetic Workflow:

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol (Adapted from similar preparations):

Method 1: Using Thionyl Chloride

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-chloro-5-(trifluoromethyl)benzoic acid (1.0 eq).

-

Carefully add an excess of thionyl chloride (2.0-5.0 eq).

-

Optionally, a catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours, or until the evolution of gas (HCl and SO₂) ceases. The reaction progress can be monitored by the disappearance of the starting carboxylic acid using thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride by distillation under reduced pressure.

-

The crude this compound can be purified by vacuum distillation to yield the final product.

Method 2: Using Oxalyl Chloride

-

In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve 3-chloro-5-(trifluoromethyl)benzoic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or toluene.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add oxalyl chloride (1.2-1.5 eq) dropwise to the stirred solution.

-

Add a catalytic amount of DMF (a few drops).

-

Allow the reaction mixture to warm to room temperature and stir for 1-3 hours. The reaction is typically accompanied by the evolution of CO, CO₂, and HCl gas.

-

Once the reaction is complete, as indicated by TLC, remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude product. This is often of sufficient purity for subsequent reactions.

Spectroscopic Characterization

While specific spectra for this compound (CAS 886496-83-9) are not widely published, the expected spectral characteristics can be inferred from analogous compounds. Researchers should always confirm the identity and purity of their material using standard analytical techniques.

Expected ¹H NMR Spectral Features: The proton NMR spectrum is expected to show three aromatic protons. Due to the substitution pattern, one proton will likely appear as a singlet or a triplet with small coupling constants, and the other two protons will appear as doublets or multiplets.

Expected ¹³C NMR Spectral Features: The carbon NMR will show signals for the carbonyl carbon, the trifluoromethyl carbon (as a quartet due to C-F coupling), and the aromatic carbons. The carbons attached to the chlorine and trifluoromethyl groups will be significantly influenced by their electron-withdrawing effects.

Expected ¹⁹F NMR Spectral Features: The fluorine NMR should exhibit a single peak corresponding to the trifluoromethyl group.

Expected IR Spectral Features: The infrared spectrum will be characterized by a strong carbonyl (C=O) stretching band, typically in the region of 1750-1800 cm⁻¹. Other characteristic peaks will include C-Cl, C-F, and aromatic C-H and C=C stretching vibrations.

Expected Mass Spectrometry Features: The mass spectrum should show the molecular ion peak and characteristic fragmentation patterns, including the loss of the chlorine atom from the acyl chloride and potentially the loss of the entire acyl chloride group.

Reactivity and Synthetic Applications

As a reactive acyl chloride, this compound is a versatile reagent for introducing the 3-chloro-5-(trifluoromethyl)benzoyl moiety into a wide range of molecules. It readily undergoes nucleophilic acyl substitution reactions with various nucleophiles.

Reaction with Amines to Form Amides:

This is one of the most common applications. The reaction with primary or secondary amines yields the corresponding N-substituted amides. The reaction is typically carried out in the presence of a base, such as triethylamine or pyridine, to neutralize the HCl byproduct.

Caption: General scheme for the synthesis of amides from this compound.

Reaction with Alcohols to Form Esters:

In the presence of a base, this compound reacts with alcohols to form esters. This reaction is useful for protecting hydroxyl groups or for synthesizing ester-containing target molecules.

Significance in Drug Discovery and Medicinal Chemistry

The incorporation of trifluoromethyl groups into drug candidates is a well-established strategy in medicinal chemistry to enhance their pharmacological properties. The CF₃ group can improve metabolic stability, increase lipophilicity, and enhance binding affinity to biological targets.

The specific 3-chloro-5-(trifluoromethyl)phenyl moiety is of interest due to the combined electronic effects of the chloro and trifluoromethyl substituents. While direct applications of this compound in marketed drugs are not prominently documented in the searched literature, the corresponding aniline, 3-chloro-5-(trifluoromethyl)aniline, is a key building block in the synthesis of the Bruton's tyrosine kinase (BTK) inhibitor Vecrabrutinib . This suggests that the 3-chloro-5-(trifluoromethyl)phenyl scaffold is pharmacologically relevant.

The amides derived from this compound are of particular interest as potential bioactive molecules. Research on structurally similar N-(trifluoromethyl)phenyl substituted compounds has shown promising antimicrobial and anticancer activities. For example, N-(3,5-bis(trifluoromethyl)phenyl)-5-chloro-2,3-dihydronaphtho[1,2-b]furan-2-carboxamide has demonstrated anti-cancer effects[4].

Conclusion

This compound is a valuable and reactive building block for organic synthesis, particularly for the introduction of the electronically modified 3-chloro-5-(trifluoromethyl)benzoyl group. Its utility in the synthesis of amides and esters makes it a relevant tool for researchers in drug discovery and materials science. While detailed physical and spectroscopic data for this specific compound are not widely available, its synthesis and reactivity are well-understood based on the principles of acyl chloride chemistry. The presence of this structural motif in precursors to clinical drug candidates underscores its potential in the development of novel therapeutics.

References

- BenchChem. (2025). A Comparative Guide to the Synthesis of 2-(Trifluoromethyl)benzoyl Chloride: Thionyl Chloride vs. Oxalyl.BenchChem.

-

Dey, C., & Kündig, E. P. (n.d.). Synthesis of 1,3-Dimethyl-3-(p-tolyl)-1H-pyrrolo[3,2-c]pyridin-2(3H)-one by Cu(II)-Mediated Direct Oxidative Coupling. Organic Syntheses. Retrieved January 17, 2026, from [Link]

-

3,5-Bis(trifluoromethyl)benzoyl chloride. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

-

Kim, J. E., et al. (2015). Anti-cancer Effect of N-(3,5-bis(trifluoromethyl)phenyl)-5-chloro-2,3-dihydronaphtho[1,2-b]furan-2-carboxamide, a Novel Synthetic Compound. PubMed. Retrieved January 17, 2026, from [Link]

-

3-(Trifluoromethyl)benzyl chloride | CAS#:705-29-3. (2025, August 23). Chemsrc. Retrieved January 17, 2026, from [Link]

-

3-Fluoro-5-(trifluoromethyl)benzoyl chloride. (n.d.). Good Buy Chem. Retrieved January 17, 2026, from [Link]

-

Bar-Ziv, R., et al. (2021). Continuous Flow Synthesis of α-Trifluoromethylthiolated Esters and Amides from Carboxylic Acids: a Telescoped Approach. PubMed Central. Retrieved January 17, 2026, from [Link]

-

Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts. (2020, June 19). ACS Omega. Retrieved January 17, 2026, from [Link]

- BenchChem. (2025). Application Notes and Protocols: Synthesis of N-Substituted Amides via Reaction of 2-(Trifluoromethyl)benzoyl Chloride with Primary Amines.BenchChem.

- BenchChem. (2025). Application Notes and Protocols for the Synthesis of Amides using 3,4,5-Trimethoxybenzoyl Chloride.BenchChem.

- U.S. Patent No. 4,500,471. (1985). Preparation of trifluoromethyl-benzoyl halides.

-

Al-Ghorbani, M., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. Retrieved January 17, 2026, from [Link]

-

da Silva, A. C. S., et al. (2023). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. MDPI. Retrieved January 17, 2026, from [Link]

-

3-(Trifluoromethyl)benzoyl chloride. (n.d.). NIST WebBook. Retrieved January 17, 2026, from [Link]

-

3-Fluoro-5-(trifluoromethyl)benzoyl chloride. (n.d.). NIST WebBook. Retrieved January 17, 2026, from [Link]

-

3-Fluoro-4-(trifluoromethyl)benzoyl chloride - Optional[13C NMR] - Spectrum. (n.d.). SpectraBase. Retrieved January 17, 2026, from [Link]

-

2-(Trifluoromethyl)benzoyl chloride. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

-

3-(Trifluoromethyl)benzoyl chloride. (n.d.). NIST WebBook. Retrieved January 17, 2026, from [Link]

-

3-Fluoro-5-(trifluoromethyl)benzoyl chloride. (n.d.). NIST WebBook. Retrieved January 17, 2026, from [Link]

-

5-Fluoro-2-(trifluoromethyl)benzoyl chloride - Optional[13C NMR] - Spectrum. (n.d.). SpectraBase. Retrieved January 17, 2026, from [Link]

-

1D 19 F-NMR spectrum of 300 mM... (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

-

Supporting Information for: Continuous-flow synthesis of trifluoromethylated pyridines. (n.d.). The Royal Society of Chemistry. Retrieved January 17, 2026, from [Link]

-

19F NMR Reference Standards. (n.d.). University of Wisconsin-Madison. Retrieved January 17, 2026, from [Link]

-

Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives. (2020). MDPI. Retrieved January 17, 2026, from [Link]

-

Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. (2021). PubMed Central. Retrieved January 17, 2026, from [Link]

-

General Synthesis of N-Trifluoromethyl Compounds with N-Trifluoromethyl Hydroxylamine Reagents. (2022, January 20). PubMed. Retrieved January 17, 2026, from [Link]

-

Research Progress on Chemical Constituents and Pharmacological Effects of Amides From Natural Sources. (2026, January 10). ResearchGate. Retrieved January 17, 2026, from [Link]

-

Toward the Synthesis of the Rare N-(Trifluoromethyl)amides and the N-(Difluoromethylene)-N-(trifluoromethyl)amines [RN(CF3)CF2R′] Using BrF3. (2012). The Journal of Organic Chemistry. Retrieved January 17, 2026, from [Link]

-

Copper(I)-Catalyzed Amide Oxazoline-Directed, Atom-Economic C−H Selenylation of (Hetero)Arenes under External Oxidant-Free Conditions. (2026, January 9). American Chemical Society. Retrieved January 17, 2026, from [Link]

-

Design and Synthesis of New N-(5-Trifluoromethyl)-1H-1,2,4-triazol-3-yl Benzenesulfonamides as Possible Antimalarial Prototypes. (2025, October 16). ResearchGate. Retrieved January 17, 2026, from [Link]

-

Photo- and Copper Dual-Catalyzed Z-Selective Chlorosulfonylation of Allenes for Tetrasubstituted Alkenes. (2026, January 15). Journal of the American Chemical Society. Retrieved January 17, 2026, from [Link]

- U.S. Patent No. 5,981,803. (1999).

- European Patent No. 0563033A4. (1993). Process for preparing 3-trifluoromethyl benzyl chloride.

- Chinese Patent No. 113698315A. (2021). Synthetic method of 2-trifluoromethyl benzamide.

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. 886496-83-9|this compound|BLD Pharm [bldpharm.com]

- 3. 3-(三氟甲基)苯甲酰氯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. Anti-cancer effect of N-(3,5-bis(trifluoromethyl)phenyl)-5-chloro-2,3-dihydronaphtho[1,2-b]furan-2-carboxamide, a novel synthetic compound - PubMed [pubmed.ncbi.nlm.nih.gov]

3-chloro-5-(trifluoromethyl)benzoyl chloride structure and synthesis

An In-depth Technical Guide to 3-chloro-5-(trifluoromethyl)benzoyl chloride: Synthesis, Properties, and Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a key building block in modern medicinal chemistry and fine chemical synthesis. Designed for researchers, chemists, and drug development professionals, this document delves into the compound's structural characteristics, detailed synthetic protocols, reactivity, and critical applications, with an emphasis on the scientific principles and practical considerations that underpin its use.

Introduction: Strategic Importance in Chemical Synthesis

This compound is a highly reactive acyl chloride that has garnered significant attention as a versatile intermediate. Its strategic value stems from the unique combination of three distinct functional moieties on a benzene ring:

-

Acyl Chloride Group (-COCl): A powerful electrophile, this group is an excellent handle for acylation reactions, readily forming stable amide or ester linkages with a wide array of nucleophiles. This reactivity is fundamental to building more complex molecular architectures.[1][2]

-

Trifluoromethyl Group (-CF₃): Often considered a "super halogen," the CF₃ group imparts unique physicochemical properties to a molecule.[3] Its strong electron-withdrawing nature and high lipophilicity can significantly enhance metabolic stability, membrane permeability, and binding affinity of a parent compound to biological targets.[4]

-

Chloro Group (-Cl): The chlorine atom further modulates the electronic properties of the aromatic ring and provides an additional potential site for synthetic modification through various cross-coupling reactions.

This trifecta of functionalities makes this compound an indispensable precursor in the synthesis of high-value compounds, particularly in the development of novel pharmaceuticals and agrochemicals.[5][6]

Molecular Structure and Physicochemical Properties

A clear understanding of the molecule's structure and properties is essential for its effective handling and application in synthesis.

Chemical Structure

The structure consists of a central benzene ring substituted at positions 1, 3, and 5.

Caption: Structure of this compound.

Physicochemical Data

The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 886496-83-9 | [7] |

| Molecular Formula | C₈H₃Cl₂F₃O | [8] |

| Molecular Weight | 243.01 g/mol | [8] |

| IUPAC Name | This compound | |

| Purity | Typically ≥95% | [8] |

| Appearance | Colorless to light yellow liquid/solid | [2] |

Synthesis and Mechanism

The most direct and industrially relevant synthesis of this compound involves the chlorination of its corresponding carboxylic acid precursor, 3-chloro-5-(trifluoromethyl)benzoic acid. This transformation is a cornerstone of organic synthesis.

Overall Synthetic Workflow

The synthesis is best viewed as a two-stage process: the formation of the substituted benzoic acid, followed by its conversion to the acyl chloride.

Caption: General synthetic workflow from precursor to final product.

Recommended Synthesis Protocol: Chlorination with Thionyl Chloride

The conversion of carboxylic acids to acyl chlorides is most efficiently achieved using thionyl chloride (SOCl₂).[1][9] This method is favored in both laboratory and industrial settings because its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which are easily removed from the reaction mixture, simplifying purification.[1]

Experimental Protocol:

-

Preparation: A flame-dried, three-neck round-bottom flask is equipped with a magnetic stirrer, a reflux condenser fitted with a gas outlet (vented to a scrubber containing NaOH solution), and an addition funnel under a nitrogen or argon atmosphere.

-

Charging Reagents: Charge the flask with 3-chloro-5-(trifluoromethyl)benzoic acid (1.0 eq). Add a suitable anhydrous solvent, such as toluene or dichloromethane. A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.

-

Reaction: Add thionyl chloride (SOCl₂, ~1.5-2.0 eq) dropwise via the addition funnel at room temperature. Causality Note: Excess thionyl chloride is used to ensure complete conversion and can serve as the solvent in some cases. The dropwise addition helps control the initial exothermic reaction and gas evolution.

-

Heating: After the addition is complete, heat the mixture to reflux (typically 70-80 °C for toluene) and maintain for 2-4 hours. The progress of the reaction can be monitored by observing the cessation of gas evolution.

-

Work-up and Purification: Cool the reaction mixture to room temperature. Remove the excess thionyl chloride and solvent under reduced pressure (distillation). The crude this compound is often of sufficient purity for subsequent steps. If higher purity is required, fractional distillation under vacuum can be performed.

Reaction Mechanism with Thionyl Chloride

Understanding the mechanism validates the protocol and provides insight into the reaction's efficiency.

Caption: Mechanism for converting a carboxylic acid to an acyl chloride using SOCl₂.

The reaction begins with the nucleophilic oxygen of the carboxylic acid attacking the electrophilic sulfur atom of thionyl chloride.[10] A chloride ion is expelled, and subsequent deprotonation and rearrangement form a reactive chlorosulfite intermediate. A nucleophilic attack by the released chloride ion on the carbonyl carbon leads to a tetrahedral intermediate, which then collapses, eliminating the final product along with SO₂ and HCl.[10]

Reactivity and Applications in Drug Discovery

The high electrophilicity of the carbonyl carbon makes this compound a potent acylating agent, primarily used in nucleophilic acyl substitution reactions.[10]

Key Reactions

-

Amide Formation: Reacts readily with primary and secondary amines to form highly stable benzamides. This is one of the most common applications in the synthesis of biologically active molecules, as the amide bond is a core feature of many drugs.[4]

-

Ester Formation: Reacts with alcohols to yield benzoate esters.

-

Friedel-Crafts Acylation: Can be used to acylate electron-rich aromatic rings in the presence of a Lewis acid catalyst, forming new carbon-carbon bonds.

Role in Pharmaceutical Development

The introduction of the 3-chloro-5-(trifluoromethyl)benzoyl moiety is a validated strategy in drug design. The trifluoromethyl group is particularly valued for its ability to block metabolic oxidation at its position of attachment and to increase the lipophilicity of the molecule, which can improve cell membrane penetration.[3][4]

This building block is instrumental in the synthesis of:

-

Kinase Inhibitors: Many small-molecule kinase inhibitors developed for cancer therapy feature benzamide scaffolds, where this intermediate can be used to construct a critical part of the pharmacophore that binds to the enzyme's active site.[4]

-

Agrochemicals: Used in the development of advanced herbicides and fungicides, where the fluorinated group enhances efficacy.[5][11]

-

Advanced Materials: Employed in the synthesis of specialty polymers that require high thermal stability and chemical resistance.[5]

Safety, Handling, and Storage

Due to its high reactivity, proper handling of this compound is paramount to ensure laboratory safety.

Hazard Profile

| Hazard Statement | Description |

| H314 | Causes severe skin burns and eye damage.[12] |

| H302, H312, H332 | Harmful if swallowed, in contact with skin, or if inhaled. |

| Water Reactivity | Reacts with water and other protic solvents (e.g., alcohols), liberating toxic hydrogen chloride gas.[12][13] |

Handling and Personal Protective Equipment (PPE)

-

Work Environment: All manipulations should be performed in a well-ventilated chemical fume hood.

-

Inert Conditions: The compound is moisture-sensitive and should be handled under an inert atmosphere (e.g., nitrogen or argon) to prevent decomposition.[13]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), splash-proof goggles, a face shield, and a lab coat.[12]

Storage

Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as water, alcohols, bases, and strong oxidizing agents.[12][13] Storage under an inert atmosphere is recommended to maintain product quality.[13]

References

-

JoVE. Carboxylic Acids to Acid Chlorides. (2025-05-22). [Link]

-

Atlas. What reagent is used to convert a carboxylic acid into the corresponding chloride?[Link]

-

Chemguide. converting carboxylic acids into acyl (acid) chlorides. [Link]

-

YouTube. Carboxylic Acid to Acyl Chloride Mechanism. (2021-02-13). [Link]

-

Exploring 3-(Trifluoromethyl)benzoyl Chloride: Properties and Applications. [Link]

- Google Patents. CN101066917A - Process of preparing 3-trifluoromethyl benzoic acid.

- Google Patents. CN107417518A - To trifluoromethylbenzoic acid synthetic method between a kind of neighbour.

- Google Patents. Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid.

-

Good Buy SHOP. 3-Fluoro-5-(trifluoromethyl)benzoyl chloride. [Link]

-

PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]

Sources

- 1. chemguide.co.uk [chemguide.co.uk]

- 2. Page loading... [wap.guidechem.com]

- 3. innospk.com [innospk.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chemimpex.com [chemimpex.com]

- 6. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound | 886496-83-9 [chemicalbook.com]

- 8. This compound | CymitQuimica [cymitquimica.com]

- 9. atlas.org [atlas.org]

- 10. Video: Carboxylic Acids to Acid Chlorides [jove.com]

- 11. Insight Hub â Exploring Top Online Finds & Smart Shopping Tips [id.cic.edu.my]

- 12. fishersci.com [fishersci.com]

- 13. synquestlabs.com [synquestlabs.com]

3-chloro-5-(trifluoromethyl)benzoyl chloride reactivity with nucleophiles

An In-depth Technical Guide to the Reactivity of 3-chloro-5-(trifluoromethyl)benzoyl chloride with Nucleophiles

Abstract

This technical guide provides a comprehensive examination of the reactivity of this compound, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. We will delve into the fundamental principles governing its reactivity, focusing on the potent electronic effects of its substituents. This document offers field-proven insights and detailed protocols for its reactions with common nucleophiles, including amines, alcohols, and arenes, designed for researchers, chemists, and professionals in drug development.

Introduction: The Molecular Architecture and Electronic Profile

This compound is a highly reactive acylating agent, a property derived directly from its unique substitution pattern. The reactivity of any benzoyl chloride in nucleophilic acyl substitution is dictated by the electrophilicity of the carbonyl carbon.[1][2] In this specific molecule, two powerful electron-withdrawing groups, a chlorine atom and a trifluoromethyl (-CF3) group, are positioned meta to each other on the benzene ring.

-

Inductive Effect (-I): Both the chlorine and the trifluoromethyl groups exert strong inductive effects. The high electronegativity of chlorine and the cumulative effect of three fluorine atoms in the -CF3 group pull electron density away from the aromatic ring and, consequently, from the carbonyl carbon.[1][3]

-

Enhanced Electrophilicity: This withdrawal of electron density significantly increases the partial positive charge on the carbonyl carbon, making it an exceptionally potent electrophile, highly susceptible to attack by nucleophiles.[1][3][4] The -CF3 group is recognized as one of the most powerful electron-withdrawing groups in organic chemistry.[3]

This heightened reactivity makes this compound a valuable building block for introducing the 3-chloro-5-(trifluoromethyl)benzoyl moiety into target molecules, a common strategy in medicinal chemistry to modulate properties like lipophilicity, metabolic stability, and binding affinity.[5][6][7]

Reactions with N-Nucleophiles: Amide Synthesis

The reaction of acyl chlorides with primary or secondary amines is a robust and fundamental method for forming amide bonds. The high electrophilicity of this compound ensures this reaction proceeds efficiently, often under mild conditions.[8][9]

Mechanism of Amidation

The reaction follows the characteristic nucleophilic acyl substitution pathway.[10][11] This is a two-step addition-elimination mechanism.

-

Nucleophilic Attack (Addition): The lone pair of electrons on the amine's nitrogen atom attacks the electrophilic carbonyl carbon. This breaks the C=O pi bond, forming a tetrahedral intermediate with a negative charge on the oxygen and a positive charge on the nitrogen.

-

Leaving Group Departure (Elimination): The tetrahedral intermediate is transient. The C=O double bond reforms, and in the process, the chloride ion—an excellent leaving group—is expelled.[11] A base, often an excess of the amine nucleophile or an added tertiary amine like triethylamine, then deprotonates the nitrogen to yield the final, neutral amide product and the hydrochloride salt of the base.[9]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. What compounds are formed from the reaction of benzoyl chloride w... | Study Prep in Pearson+ [pearson.com]

- 3. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. jelsciences.com [jelsciences.com]

- 6. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Primary amines react with benzoyl chloride to give: (A) Benzamides (B - askIITians [askiitians.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. 21.2 Nucleophilic Acyl Substitution Reactions - Organic Chemistry | OpenStax [openstax.org]

- 11. chem.libretexts.org [chem.libretexts.org]

3-chloro-5-(trifluoromethyl)benzoyl chloride solubility and stability

An In-depth Technical Guide to the Solubility and Stability of 3-chloro-5-(trifluoromethyl)benzoyl Chloride

Abstract

This technical guide provides a comprehensive analysis of the solubility and stability of this compound (CAS No. 886496-83-9), a key intermediate in the synthesis of pharmaceuticals and agrochemicals. This document is intended for researchers, chemists, and process development scientists. It details the compound's physicochemical properties that influence its solubility profile, offers guidance on solvent selection, and presents a thorough examination of its stability under various conditions. Included are detailed, field-tested protocols for both empirical solubility determination and stability assessment through forced degradation studies. The guide emphasizes safe handling and storage practices derived from the compound's inherent reactivity to ensure its quality and integrity throughout its lifecycle.

Introduction to this compound

This compound is a substituted aromatic acyl chloride. Its molecular structure, featuring an electron-withdrawing trifluoromethyl group and a chloro-substituent on the benzene ring, makes the acyl chloride group highly electrophilic and thus, highly reactive. This reactivity is fundamental to its utility as a building block in organic synthesis, where it serves as a potent acylating agent for introducing the 3-chloro-5-(trifluoromethyl)benzoyl moiety into target molecules.

Chemical Identifiers:

-

IUPAC Name: this compound[1]

-

Molecular Formula: C₈H₃Cl₂F₃O

-

Molecular Weight: 245.01 g/mol

The primary utility of this compound lies in its reactions with nucleophiles such as amines, alcohols, and thiols to form amides, esters, and thioesters, respectively. These functional groups are prevalent in a vast array of biologically active compounds.

Solubility Profile

Understanding the solubility of this compound is critical for its use in synthesis, purification, and formulation. Solubility dictates the choice of reaction medium, influences reaction rates, and is crucial for developing effective work-up and crystallization procedures.

Theoretical Assessment of Solubility

The solubility of a compound is governed by the principle of "like dissolves like." The structure of this compound offers several insights:

-

Polarity: The molecule possesses significant polarity due to the carbon-oxygen and carbon-chlorine bonds of the acyl chloride group. The trifluoromethyl group and the additional chlorine atom further enhance the molecule's dipole moment.

-

Hydrogen Bonding: The molecule cannot act as a hydrogen bond donor. It can act as a weak hydrogen bond acceptor at the carbonyl oxygen.

-

Reactivity vs. Solubility: It is crucial to distinguish between true solubility and reactivity. In protic solvents such as water, alcohols, or primary/secondary amines, the compound will react rather than simply dissolve.[3][4][5] This reaction, primarily hydrolysis or aminolysis, is often rapid and exothermic.[3][6]

Based on these features, the compound is expected to be highly soluble in aprotic organic solvents that can solvate its polar functional groups. It is expected to be insoluble in, and reactive with, protic solvents.

Empirical Solubility Data

| Solvent Class | Solvent Examples | Expected Solubility | Rationale & Remarks |

| Aprotic Polar | Tetrahydrofuran (THF), Dichloromethane (DCM), Ethyl Acetate, Acetone | High / Miscible | These solvents effectively solvate the polar acyl chloride without reacting. They are common choices for reactions involving this intermediate. |

| Aprotic Nonpolar | Toluene, Heptane, Hexane | Moderate to Low | Solubility is driven by van der Waals forces. While the aromatic ring aids solubility in toluene, it is expected to be low in aliphatic hydrocarbons like heptane. |

| Protic | Water, Methanol, Ethanol | Reactive / Insoluble | Rapidly reacts via nucleophilic acyl substitution (hydrolysis/alcoholysis) to form the corresponding carboxylic acid or ester.[3][5] The term "soluble" is not applicable. |

| Amide Solvents | Dimethylformamide (DMF) | Use with Caution | While a powerful polar aprotic solvent, DMF can react violently with acyl chlorides, especially at elevated temperatures. This reaction is complex and can be hazardous.[7] |

Experimental Protocol: Solubility Determination (Visual Method)

This protocol outlines a standard laboratory procedure for determining the qualitative or semi-quantitative solubility of the title compound.

Objective: To determine the approximate solubility of this compound in various aprotic solvents at ambient temperature.

Materials:

-

This compound

-

A selection of anhydrous solvents (e.g., DCM, Toluene, THF, Heptane)

-

Small, dry glass vials (e.g., 4 mL) with screw caps

-

Calibrated pipettes or syringes

-

Analytical balance

-

Vortex mixer

Procedure:

-

Preparation: Ensure all glassware is scrupulously dried in an oven and cooled in a desiccator. All operations should be conducted in a fume hood due to the compound's corrosive nature.

-

Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the chosen anhydrous solvent to a tared vial.

-

Analyte Addition: Add a small, accurately weighed amount of this compound (e.g., 10 mg) to the solvent. Cap the vial immediately.

-

Mixing: Agitate the mixture using a vortex mixer for 60 seconds.

-

Observation: Visually inspect the solution against a dark background. If the solid has completely dissolved, it is soluble at that concentration (e.g., >10 mg/mL).

-

Incremental Addition: If the solid dissolves, continue adding pre-weighed increments (e.g., 10-20 mg) and repeat steps 4 and 5 until solid material persists after vigorous mixing.

-

Classification: The solubility is recorded as the highest concentration at which the compound fully dissolves. Classify solubility as:

-

>100 mg/mL: Very Soluble

-

10-100 mg/mL: Soluble

-

1-10 mg/mL: Sparingly Soluble

-

<1 mg/mL: Insoluble

-

Causality and Trustworthiness: This method is a self-validating system for screening appropriate solvents for a reaction or purification. By using anhydrous solvents and immediate capping, the protocol minimizes reaction with atmospheric moisture, ensuring that the observation pertains to solubility, not degradation.

Visualization: Solubility Determination Workflow

Caption: Workflow for experimental solubility determination.

Stability and Reactivity

This compound is a reactive intermediate. Its stability is primarily dictated by its environment.[8] Understanding its degradation pathways is essential for preventing yield loss and the formation of impurities.

Hydrolytic Stability

The most significant reactivity pathway is hydrolysis. The acyl chloride functional group reacts readily with water to form 3-chloro-5-(trifluoromethyl)benzoic acid and hydrochloric acid (HCl).[3][4][5]

Mechanism: The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the oxygen atom of water attacks the electrophilic carbonyl carbon. This is followed by the elimination of the chloride ion, which is an excellent leaving group. The reaction is often autocatalytic as the HCl produced can protonate the carbonyl oxygen, further increasing the carbonyl carbon's electrophilicity.

Consequences:

-

Moisture Sensitivity: The compound must be rigorously protected from atmospheric moisture.[4][6]

-

Fuming in Air: The compound often fumes in moist air as the evolved HCl gas forms an aerosol with water vapor.[3][7]

-

Incompatible Materials: Avoid contact with water, alcohols, and any protic solvents or reagents unless a reaction is intended.[4]

Nucleophilic Reactivity

The compound is highly reactive towards a wide range of nucleophiles, which is the basis of its synthetic utility.[5]

-

Alcohols/Phenols: React to form esters.

-

Ammonia/Amines: React to form amides.

-

Thiols: React to form thioesters.

-

Carboxylates: React to form acid anhydrides.[5]

These reactions are typically fast, often exothermic, and usually carried out in anhydrous aprotic solvents.

Thermal and Photolytic Stability

While specific studies on this molecule are limited, acyl chlorides as a class are generally stable at ambient temperatures when stored properly. However, elevated temperatures can promote decomposition or unwanted side reactions. Exposure to high-energy light (UV) should be avoided as it can potentially initiate radical reactions. Storage in amber bottles is recommended.

Visualization: Hydrolysis Pathway

Caption: Primary degradation pathway via hydrolysis.

Experimental Protocol: Stability Assessment (Forced Degradation)

This protocol describes a forced degradation study to identify degradation products and determine stability under various stress conditions, which is a cornerstone of chemical intermediate stability testing.[8]

Objective: To assess the stability of this compound under hydrolytic (acidic, basic, neutral), oxidative, and thermal stress conditions.

Methodology: The compound is subjected to stress conditions for a defined period. The amount of remaining parent compound is quantified at various time points using a stability-indicating method like HPLC-MS.[9]

Materials:

-

This compound

-

Acetonitrile (ACN), HPLC grade

-

Water, HPLC grade

-

Formic acid, 0.1 N HCl, 0.1 N NaOH

-

3% Hydrogen Peroxide (H₂O₂)

-

HPLC-MS system

-

Thermostated incubator or oven

-

pH meter

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of the compound in anhydrous acetonitrile (e.g., 1 mg/mL). This solution serves as the T=0 reference and the source for stress samples.

-

Stress Sample Preparation: For each condition, mix the stock solution with the stressor solution (typically 1:1 v/v) in a vial.

-

Acidic Hydrolysis: Mix with 0.1 N HCl.

-

Basic Hydrolysis: Mix with 0.1 N NaOH. (Note: Reaction will be instantaneous).

-

Neutral Hydrolysis: Mix with Water.

-

Oxidative: Mix with 3% H₂O₂.

-

Thermal: Place a vial of the stock solution in an oven at a set temperature (e.g., 60 °C).

-

-

Incubation: Incubate the vials at a controlled temperature (e.g., 40 °C) for a set duration (e.g., 24-48 hours). Take aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).[9]

-

Sample Quenching: For hydrolytic samples, neutralize the aliquot with an equivalent amount of base/acid to stop the reaction before analysis.

-

Analysis: Analyze all samples by a validated HPLC-MS method. The HPLC separates the parent compound from degradants, and the MS identifies them.

-

Data Interpretation: Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample. A compound is considered unstable under a condition if significant degradation (>10%) is observed.

Causality and Trustworthiness: This protocol systematically probes for liabilities. Using HPLC-MS provides high confidence in the results by separating and identifying the parent compound and its degradants.[9] This validates that the loss of the parent compound is due to degradation and not another artifact.

Recommendations for Handling and Storage

Based on the compound's high reactivity and moisture sensitivity, the following practices are mandatory:

-

Handling: Always handle in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4][6] Avoid inhalation of fumes and contact with skin.[4]

-

Storage: Store in a tightly sealed container, preferably under an inert atmosphere (e.g., Nitrogen or Argon).[4][6] The storage area should be cool, dry, and well-ventilated, away from incompatible materials like water, bases, and alcohols.[4][6] Use of amber glass containers is recommended to protect from light.

Conclusion

This compound is a highly reactive yet synthetically valuable chemical intermediate. Its solubility is highest in aprotic organic solvents like DCM and THF, while it reacts rapidly with protic solvents. The compound's primary instability arises from its sensitivity to moisture, leading to hydrolysis. Proper handling and storage under anhydrous, inert conditions are paramount to maintaining its chemical integrity. The protocols provided herein offer a robust framework for researchers to empirically evaluate its solubility and stability, ensuring its successful application in a laboratory or manufacturing setting.

References

- Synquest Labs. (n.d.). 3-Fluoro-5-(trifluoromethyl)benzoyl chloride Safety Data Sheet.

- Synquest Labs. (n.d.). 5-Chloro-2-(trifluoromethyl)benzoyl chloride Safety Data Sheet.

-

Clark, J. (n.d.). An introduction to acyl chlorides (acid chlorides). Chemguide. Retrieved from [Link]

- Unacademy. (n.d.). Stability of Intermediates | General Organic Chemistry (GOC).

-

SoapMaker's Journal. (2024). Understanding Chemical Stability – Principles and Testing Methods. Retrieved from [Link]

-

Unacademy. (n.d.). A study on the Stability of Intermediates. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 3,5-Bis(trifluoromethyl)benzoyl chloride. PubChem. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Reactions of Acid Chlorides (ROCl) with Nucleophiles. Retrieved from [Link]

Sources

- 1. 886496-83-9 | this compound - AiFChem [aifchem.com]

- 2. 886496-83-9|this compound|BLD Pharm [bldpharm.com]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. fishersci.com [fishersci.com]

- 5. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]

- 6. synquestlabs.com [synquestlabs.com]

- 7. BENZOYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 8. arborpharmchem.com [arborpharmchem.com]

- 9. enamine.net [enamine.net]

Spectroscopic Characterization of 3-chloro-5-(trifluoromethyl)benzoyl Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-chloro-5-(trifluoromethyl)benzoyl chloride is a key intermediate in the synthesis of a variety of pharmacologically active compounds and agrochemicals. Its bifunctional nature, featuring a reactive acyl chloride group and a substituted phenyl ring, makes it a versatile building block. Accurate and comprehensive characterization of this compound is paramount for ensuring the purity of downstream products and for understanding reaction kinetics and mechanisms. This technical guide provides an in-depth analysis of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). Given the limited availability of published spectra for this specific molecule, this guide employs a comparative approach, leveraging data from structurally similar compounds to predict and rationalize its spectroscopic features.

Molecular Structure and Properties

Before delving into the spectroscopic data, it is essential to understand the molecular structure of this compound.

-

CAS Number: 886496-83-9[1]

The molecule consists of a benzene ring substituted at positions 1, 3, and 5 with a benzoyl chloride group, a chlorine atom, and a trifluoromethyl group, respectively. The strong electron-withdrawing nature of the chlorine and trifluoromethyl groups, as well as the acyl chloride moiety, significantly influences the electronic environment of the aromatic ring, which is reflected in its spectroscopic signatures.

Caption: Predicted mass spectrometry fragmentation pathway.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

-

Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.

IR Spectroscopy

-

Sample Preparation: For a liquid sample, a thin film can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry

-

Instrumentation: Use a mass spectrometer with an electron ionization (EI) source.

-

Sample Introduction: Introduce the sample via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-300).

Conclusion

This technical guide provides a detailed prediction and interpretation of the NMR, IR, and MS spectroscopic data for this compound. By leveraging comparative analysis with structurally related compounds, a comprehensive understanding of its key spectral features has been established. This information is crucial for researchers and scientists in confirming the identity and purity of this important chemical intermediate, thereby ensuring the integrity of their synthetic work.

References

-

LibreTexts Chemistry. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

PubChem. (n.d.). 3,5-Bis(trifluoromethyl)benzoyl chloride. Retrieved from [Link]

-

Wikipedia. (n.d.). Acyl chloride. Retrieved from [Link]

Sources

The Strategic deployment of 3-Chloro-5-(trifluoromethyl)benzoyl Chloride in Modern Medicinal Chemistry: A Technical Guide

Introduction: Unlocking Therapeutic Potential with Strategic Halogenation

In the landscape of contemporary drug discovery, the strategic incorporation of halogen atoms, particularly fluorine and chlorine, into molecular scaffolds is a cornerstone of rational drug design. The 3-chloro-5-(trifluoromethyl)benzoyl chloride moiety is a premier example of a building block that leverages the synergistic effects of these two halogens to impart favorable physicochemical and pharmacokinetic properties to bioactive molecules. The trifluoromethyl group, a bioisostere for chlorine, is renowned for its ability to enhance metabolic stability, increase lipophilicity, and improve binding affinity.[1][2] The carbon-fluorine bond's strength makes the trifluoromethyl group resistant to metabolic degradation, often leading to a longer in vivo half-life of drug candidates.[2] Simultaneously, the chlorine atom can significantly improve potency and modulate pharmacokinetic parameters, an effect sometimes referred to as the "magic chloro effect".[3]

This technical guide provides an in-depth exploration of the potential applications of this compound in medicinal chemistry. We will delve into its role in the synthesis of potent antiviral agents, supported by detailed experimental protocols and structure-activity relationship (SAR) analyses. This document is intended for researchers, scientists, and drug development professionals seeking to harness the power of this versatile reagent in their quest for novel therapeutics.

Core Application: Development of Potent Influenza Virus Fusion Inhibitors

A significant application of this compound is in the synthesis of a novel class of influenza virus fusion inhibitors.[1][4] These compounds target the viral hemagglutinin (HA) protein, preventing the conformational changes necessary for the fusion of the viral and endosomal membranes, a critical step in the viral life cycle.[1] The 3-chloro-5-(trifluoromethyl)benzoyl moiety serves as a key pharmacophoric element, contributing significantly to the antiviral potency of these molecules.

Synthesis and Structure-Activity Relationship (SAR) of N-[(Thiophen-3-yl)methyl]benzamides

A series of N-[(thiophen-3-yl)methyl]benzamides were synthesized and evaluated for their inhibitory activity against influenza A virus.[4] The general synthetic scheme involves the straightforward acylation of a substituted (thiophen-3-yl)methanamine with this compound.

General Synthetic Workflow:

Caption: General workflow for the synthesis of N-[(thiophen-3-yl)methyl]benzamides.

The SAR studies revealed critical insights into the molecular features required for potent antiviral activity.[4] The presence and nature of substituents on both the benzoyl and thiophene rings were found to be crucial.

| Compound | Benzoyl Substituent | Thiophene Substituent | EC₅₀ (µM) vs. A/H1N1 |

| 22 | 3-Fluoro-5-(trifluoromethyl) | 2,5-dimethyl | ~1 |

| 23 (VF-57a) | 3-Chloro-5-(trifluoromethyl) | 2,5-dimethyl | ~0.8 |

| 24 | 3-Bromo-5-(trifluoromethyl) | 2,5-dimethyl | Inactive |

| 25 | 3,5-bis(trifluoromethyl) | 2,5-dimethyl | Inactive |

Table 1: Structure-Activity Relationship of N-[(2,5-dimethylthiophen-3-yl)methyl]benzamides.[4]

The data clearly indicates that the combination of a 3-chloro and a 5-trifluoromethyl substituent on the benzoyl ring results in the most potent compound in this series, VF-57a (23 ).[4] Replacing the chlorine with a fluorine atom led to a slightly less potent compound, while larger halogens like bromine or another trifluoromethyl group abolished the activity.[4] This highlights the specific steric and electronic contributions of the 3-chloro-5-(trifluoromethyl)phenyl moiety to the binding interaction with the hemagglutinin protein.

Detailed Experimental Protocol: Synthesis of 3-Chloro-N-[(2,5-dimethylthiophen-3-yl)methyl]-5-(trifluoromethyl)benzamide (VF-57a)

The following protocol is adapted from the literature for the synthesis of the highly active influenza fusion inhibitor, VF-57a.[4]

Materials:

-

This compound

-

(2,5-dimethylthiophen-3-yl)methanamine

-

Triethylamine (TEA)

-

Dichloromethane (DCM), anhydrous

-

Deionized water

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a stirred solution of (2,5-dimethylthiophen-3-yl)methanamine (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add triethylamine (1.1 eq).

-

Slowly add a solution of this compound (1.05 eq) in anhydrous DCM to the reaction mixture.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding deionized water.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel to yield the pure 3-chloro-N-[(2,5-dimethylthiophen-3-yl)methyl]-5-(trifluoromethyl)benzamide.

Reaction Mechanism: Nucleophilic Acyl Substitution

Caption: Mechanism of amide bond formation.

Broader Perspectives and Future Directions

While the application in influenza inhibitors is well-documented, the physicochemical properties imparted by the 3-chloro-5-(trifluoromethyl)benzoyl group suggest its potential utility in a broader range of therapeutic areas. The electron-withdrawing nature of both the chlorine and trifluoromethyl groups can significantly impact the acidity of adjacent protons and the overall electronic distribution of the molecule, which can be fine-tuned to optimize interactions with various biological targets.

The principles of bioisosterism suggest that the 3-chloro-5-(trifluoromethyl)phenyl group can be a valuable scaffold in the development of kinase inhibitors, where substituted benzamides are a common structural motif. Furthermore, its lipophilic nature could be exploited in the design of agents targeting the central nervous system, where blood-brain barrier penetration is a prerequisite.

Conclusion

This compound is a powerful and versatile building block in medicinal chemistry. Its strategic combination of chlorine and trifluoromethyl substituents offers a unique set of properties that can be leveraged to enhance the potency, metabolic stability, and pharmacokinetic profile of drug candidates. The successful application of this reagent in the development of potent influenza virus fusion inhibitors serves as a compelling case study of its potential. As our understanding of structure-activity relationships continues to evolve, it is anticipated that this compound will find broader applications in the discovery and development of novel therapeutics for a wide range of diseases.

References

-

N-[(Thiophen-3-yl)methyl]benzamides as Fusion Inhibitors of Influenza Virus Targeting H1 and H5 Hemagglutinins. Journal of Medicinal Chemistry. [Link]

-

N-[(Thiophen-3-yl)methyl]benzamides as Fusion Inhibitors of Influenza Virus Targeting H1 and H5 Hemagglutinins. National Institutes of Health. [Link]

-

Antiviral Compounds to Address Influenza Pandemics: An Update from 2016-2022. Romeo. [Link]

-

[Inhibitory activities of 3-trifluoromethyl benzamide derivatives against the entry of H5N1 influenza viruses]. PubMed. [Link]

-

Structures of influenza virus fusion inhibitors used along with their respective IC50s in the influenza A/WSN/33 virus-induced hemolysis of chicken RBC. ResearchGate. [Link]

-

Novel Inhibitors of Influenza Virus Fusion: Structure-Activity Relationship and Interaction with the Viral Hemagglutinin. National Institutes of Health. [Link]

-

Influenza A virus hemagglutinin: from classical fusion inhibitors to proteolysis targeting chimera-based strategies in antiviral drug discovery. Open Exploration Publishing. [Link]

-

Antiviral Activity of Benzotriazole Based Derivatives. The Open Medicinal Chemistry Journal. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. National Institutes of Health. [Link]

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link]

-

Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. National Institutes of Health. [Link]

-

3,5-Bis(trifluoromethyl)benzoyl chloride | C9H3ClF6O | CID 101856. PubChem. [Link]

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. National Institutes of Health. [Link]

-

Experimental Section. ACS Publications. [Link]

-

Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. MDPI. [Link]

-

Concise synthesis of N-thiomethyl benzoimidazoles through base-promoted sequential multicomponent assembly. National Institutes of Health. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. N‑[(Thiophen-3-yl)methyl]benzamides as Fusion Inhibitors of Influenza Virus Targeting H1 and H5 Hemagglutinins - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Applications of 3-Chloro-5-(trifluoromethyl)benzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Benzoyl Chlorides

In the landscape of modern medicinal chemistry and materials science, the incorporation of fluorine atoms into organic molecules is a widely employed strategy to modulate a compound's physicochemical and biological properties. The trifluoromethyl group (-CF3), in particular, is of significant interest due to its high electronegativity, metabolic stability, and lipophilicity. When combined with a chloro substituent on a benzoyl chloride framework, the resulting molecule, 3-chloro-5-(trifluoromethyl)benzoyl chloride, becomes a highly valuable and reactive intermediate for the synthesis of a diverse array of complex chemical entities.

This technical guide provides a comprehensive overview of this compound, with a focus on its synthetic pathways, key chemical properties, and applications in drug discovery and development. While a singular, seminal "discovery" paper for this specific molecule is not readily identifiable in the historical literature, its emergence is intrinsically linked to the broader development of fluorination technologies and the increasing demand for highly functionalized aromatic building blocks in the pharmaceutical and agrochemical industries. The synthetic routes to this compound are logical extensions of well-established organic chemistry principles.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its immediate precursor, 3-chloro-5-(trifluoromethyl)benzoic acid, is presented below.

| Property | This compound | 3-Chloro-5-(trifluoromethyl)benzoic Acid |

| CAS Number | 886496-83-9 | 53985-49-2[1] |

| Molecular Formula | C8H3ClF3O | C8H4ClF3O2[1] |

| Molecular Weight | 224.56 g/mol | 224.56 g/mol [1] |

| Appearance | (Predicted) Colorless to light-yellow liquid | White to off-white solid |

| Boiling Point | Not readily available | Not readily available |

| Melting Point | Not readily available | Not readily available |

Synthesis of the Precursor: 3-Chloro-5-(trifluoromethyl)benzoic Acid

The primary and most practical route to this compound is through the chlorination of its corresponding carboxylic acid. Therefore, an efficient synthesis of 3-chloro-5-(trifluoromethyl)benzoic acid is the critical first stage. While various synthetic strategies can be envisaged, a common approach involves the modification of commercially available substituted toluenes or anilines. One plausible synthetic pathway is outlined below.

A Multi-step Synthetic Approach

A representative synthesis of 3-chloro-5-(trifluoromethyl)benzoic acid can be achieved through a sequence of reactions starting from a suitable precursor like o-aminobenzotrifluoride. This method involves bromination, chlorination, deamination, and a Grignard reaction followed by carboxylation.

Experimental Protocol: Synthesis of 3-Chloro-5-(trifluoromethyl)benzoic Acid

-

Step 1: Bromination and Chlorination of o-Aminobenzotrifluoride: o-Aminobenzotrifluoride is first brominated and then chlorinated to yield 4-bromo-2-chloro-6-trifluoromethylaniline.

-

Step 2: Deamination: The resulting aniline derivative undergoes diazotization followed by treatment with a reducing agent such as hypophosphorous acid or ethanol to remove the amino group, affording 1-bromo-3-chloro-5-(trifluoromethyl)benzene[2].

-

Step 3: Grignard Reaction and Carboxylation: The aryl bromide is then converted to a Grignard reagent by reacting it with magnesium metal in an ethereal solvent (e.g., THF). This organometallic intermediate is subsequently carboxylated by bubbling carbon dioxide gas through the solution, followed by an acidic workup to yield 3-chloro-5-(trifluoromethyl)benzoic acid[3].

Conversion to this compound

The conversion of a carboxylic acid to a benzoyl chloride is a fundamental transformation in organic synthesis. The most common and efficient method for this conversion is the use of a chlorinating agent, with thionyl chloride (SOCl2) being a widely used reagent for this purpose.

Mechanism of Action: Thionyl Chloride

The reaction between a carboxylic acid and thionyl chloride proceeds through a nucleophilic acyl substitution mechanism. The carboxylic acid oxygen attacks the electrophilic sulfur atom of thionyl chloride, leading to the formation of a chlorosulfite intermediate. This intermediate then collapses, with the chloride ion acting as a nucleophile to displace the leaving group, which decomposes to sulfur dioxide (SO2) and a protonated chloride ion. The gaseous nature of the byproducts (SO2 and HCl) drives the reaction to completion.

Caption: Conversion of the carboxylic acid to the benzoyl chloride.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-chloro-5-(trifluoromethyl)benzoic acid.

-

Addition of Thionyl Chloride: Carefully add an excess of thionyl chloride (typically 2-3 equivalents) to the flask. A catalytic amount of dimethylformamide (DMF) can be added to accelerate the reaction.

-

Reaction Conditions: The reaction mixture is heated to reflux and stirred until the evolution of gaseous byproducts (SO2 and HCl) ceases and the solid carboxylic acid has completely dissolved.

-

Workup and Purification: The excess thionyl chloride is removed by distillation, often under reduced pressure. The resulting crude this compound can then be purified by vacuum distillation to yield the final product.

Applications in Drug Discovery and Development